molecular formula C16H12BrClO3S B14535839 2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- CAS No. 62384-69-4

2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro-

Cat. No.: B14535839
CAS No.: 62384-69-4
M. Wt: 399.7 g/mol
InChI Key: NPVDDHBMNNARKN-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where a benzopyran derivative is reacted with a sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and reproducibility of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- is unique due to the presence of the bromophenyl sulfonyl group and chlorine atom, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

62384-69-4

Molecular Formula

C16H12BrClO3S

Molecular Weight

399.7 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfonylmethyl]-6-chloro-2H-chromene

InChI

InChI=1S/C16H12BrClO3S/c17-12-1-4-14(5-2-12)22(19,20)10-11-7-8-21-16-6-3-13(18)9-15(11)16/h1-7,9H,8,10H2

InChI Key

NPVDDHBMNNARKN-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=C(O1)C=CC(=C2)Cl)CS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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